Crovatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

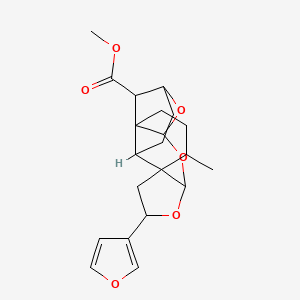

Crovatin is a neo-clerodane diterpenoid isolated from the stem bark of Croton levatii. Its structure is characterized by a unique furanoid diterpene skeleton, making it a compound of interest for various chemical and pharmacological studies. The structural elucidation of crovatin has been achieved through comprehensive NMR and X-ray crystallographic analysis, highlighting its complex molecular architecture and potential as a lead compound for further chemical modifications and biological evaluations (Moulis et al., 1992).

Synthesis Analysis

While specific details on the synthesis of crovatin were not directly provided, the compound's isolation from natural sources suggests that its synthesis involves complex organic reactions, likely mimicking the biosynthetic pathways found in Croton levatii. The synthesis of similar compounds often entails intricate steps including cyclization, oxidation, and epoxidation to achieve the characteristic diterpene structure seen in crovatin.

Molecular Structure Analysis

Crovatin's molecular structure is defined by its clerodane backbone, characterized by a series of epoxy groups and a methyl ester, contributing to its rigidity and defining its spatial configuration. The molecular intricacies, including stereochemistry and functional group distribution, play crucial roles in its reactivity and interaction with biological targets. Its structure was firmly established through NMR and X-ray diffraction, showcasing its complex diterpene framework (Moulis et al., 1992).

Applications De Recherche Scientifique

Identification and Structural Analysis : Crovatin was first isolated from the stem bark of Croton levatii and its structure was established through NMR and X-ray data (Moulis et al., 1992).

Phytochemical Investigation : A study on Malaysian Croton oblongus Burm.f. (Syn. Croton laevifolius Blume) reported the isolation of several ent-neo-clerodane diterpenoids, including Crovatin. The absolute configuration of Crovatin was established, contributing to the understanding of its chemical properties (Aziz et al., 2018).

Anticancer Potential : A study identified Crovatin, along with other compounds, in Croton oblongifolius. Crovatin exhibited significant cytotoxicity against various human tumor cell lines, suggesting potential anticancer applications (Roengsumran et al., 2002).

Chemical Constituents Analysis : Another study on the chemical constituents of Croton laevigatus roots isolated Crovatin among other compounds, expanding the understanding of the chemical diversity in Croton species (Gao Wei-wei, 2011).

Safety and Hazards

When handling Crovatin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Propriétés

IUPAC Name |

methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-11-5-7-20-15-4-3-13(16(20)17(22)23-2)25-18(20)27-19-21(11,15)9-14(26-19)12-6-8-24-10-12/h6,8,10-11,13-16,18-19H,3-5,7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJSIUBKDJRQIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23C4C15CC(OC5OC2OC(C3C(=O)OC)CC4)C6=COC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 495412 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[[2-(3,5-dichloroanilino)-2-oxoethyl]amino]benzoate](/img/no-structure.png)